(R)-Flumequine
(R)-Flumequine
(R)-flumequine is a 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid that is the (R)-enantiomer of flumequine. It is an enantiomer of a (S)-flumequine.
Brand Name:
Vulcanchem
CAS No.:
215178-95-3
VCID:
VC21100509
InChI:
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1
SMILES:
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Molecular Formula:
C14H12FNO3
Molecular Weight:
261.25 g/mol
(R)-Flumequine
CAS No.: 215178-95-3
Cat. No.: VC21100509
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-flumequine is a 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid that is the (R)-enantiomer of flumequine. It is an enantiomer of a (S)-flumequine. |
|---|---|
| CAS No. | 215178-95-3 |
| Molecular Formula | C14H12FNO3 |
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | (12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1 |
| Standard InChI Key | DPSPPJIUMHPXMA-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
| SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
| Canonical SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator